molecular formula C7H6N4 B13968223 5H-pyrimido[5,4-e][1,4]diazepine CAS No. 70623-80-2

5H-pyrimido[5,4-e][1,4]diazepine

Cat. No.: B13968223
CAS No.: 70623-80-2
M. Wt: 146.15 g/mol
InChI Key: LHALJBGFCHNCIK-UHFFFAOYSA-N
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Description

5H-pyrimido[5,4-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrimido[5,4-e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method is the intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters . Another approach involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5H-pyrimido[5,4-e][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-pyrimido[5,4-e][1,4]diazepine is unique due to its specific ring structure and the versatility it offers in terms of chemical modifications. This allows for the development of a wide range of derivatives with diverse biological activities. Its ability to inhibit multiple targets, such as c-Met kinase, further distinguishes it from other similar compounds .

Properties

CAS No.

70623-80-2

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

5H-pyrimido[5,4-e][1,4]diazepine

InChI

InChI=1S/C7H6N4/c1-2-10-6-4-9-5-11-7(6)3-8-1/h1-5,10H

InChI Key

LHALJBGFCHNCIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=NC=C2N1

Origin of Product

United States

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